N-(3-Amino-4-methylphenyl)methanesulfonamide
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Overview
Description
N-(3-Amino-4-methylphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of methanesulfonamide, where the sulfonamide group is attached to a 3-amino-4-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-methylphenyl)methanesulfonamide typically involves the reaction of 3-amino-4-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: N-(3-Amino-4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used
Scientific Research Applications
N-(3-Amino-4-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
- N-(3-Amino-4-fluorophenyl)methanesulfonamide
- N-(3-Amino-4-chlorophenyl)methanesulfonamide
- N-(3-Amino-4-methoxyphenyl)methanesulfonamide
Comparison: N-(3-Amino-4-methylphenyl)methanesulfonamide is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. Compared to its fluorinated or chlorinated analogs, the methyl group provides different steric and electronic effects, potentially leading to variations in its chemical behavior and biological activity .
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXFISCMHNBZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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